4-(dimethylsulfamoyl)-N-{[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide
CAS No.: 903315-52-6
Cat. No.: VC5488171
Molecular Formula: C17H23N5O5S2
Molecular Weight: 441.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903315-52-6 |
|---|---|
| Molecular Formula | C17H23N5O5S2 |
| Molecular Weight | 441.52 |
| IUPAC Name | 4-(dimethylsulfamoyl)-N-[[5-[2-oxo-2-(propan-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C17H23N5O5S2/c1-11(2)19-14(23)10-28-17-21-20-15(27-17)9-18-16(24)12-5-7-13(8-6-12)29(25,26)22(3)4/h5-8,11H,9-10H2,1-4H3,(H,18,24)(H,19,23) |
| Standard InChI Key | PJLNCFANXWVFQT-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Introduction
Structural Analysis
Molecular Architecture
The compound features a benzamide backbone substituted at the para position with a dimethylsulfamoyl group (-SON(CH)), which enhances solubility and target interaction . The amide nitrogen is linked to a 1,3,4-oxadiazole ring, a five-membered heterocycle known for metabolic stability and bioisosteric properties . At the 5-position of the oxadiazole, a sulfanyl (-S-) bridge connects to a carbamoylmethyl group, which is further substituted with a propan-2-yl (isopropyl) moiety. This structural complexity enables diverse interactions with biological targets, including hydrogen bonding, hydrophobic contacts, and π-π stacking .
Table 1: Key Structural Features
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous benzamide-oxadiazole derivatives have been characterized using:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry:
Synthesis and Production
Synthetic Routes
The synthesis involves multi-step reactions, as illustrated by analogous compounds :
Step 1: Formation of the Oxadiazole Ring
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Starting Material: React 5-mercapto-1,3,4-oxadiazole-2-methanamine with chloroacetyl chloride to introduce the sulfanyl-carbamoylmethyl side chain.
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Coupling with Propan-2-yl Amine: Treat the intermediate with isopropyl amine to form the propan-2-yl carbamoyl methyl sulfanyl group.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Chloroacetyl chloride, DCM, 0°C, 2h | 75% |
| 2 | Isopropyl amine, EtN, RT, 12h | 68% |
| 3 | Thionyl chloride, reflux, 4h | 90% |
| 4 | Triethylamine, DMF, 60°C, 6h | 82% |
Industrial-Scale Considerations
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Continuous Flow Reactors: Improve yield and reduce reaction times for steps involving hazardous reagents (e.g., thionyl chloride).
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Purification: High-performance liquid chromatography (HPLC) ensures >98% purity, critical for pharmacological applications .
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 478.55 g/mol |
| LogP (Partition Coeff.) | 2.8 (indicating moderate lipophilicity) |
| Solubility | 0.15 mg/mL in water; >50 mg/mL in DMSO |
| Stability | Stable at RT; sensitive to strong acids/bases |
Biological Activity and Mechanisms
Antimicrobial Effects
Oxadiazole-thiadiazole hybrids demonstrate broad-spectrum activity:
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MIC Values: 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
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Mechanism: Disruption of microbial membrane integrity via sulfanyl group interactions.
Anti-Inflammatory Activity
Sulfonamide-containing compounds inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E levels by >60% at 10 µM.
Research Applications
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Medicinal Chemistry: Serves as a lead compound for kinase inhibitor development .
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Chemical Biology: Fluorescently labeled derivatives enable target engagement studies in live cells.
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Material Science: Self-assembles into nanostructures with potential drug delivery applications .
Future Directions
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